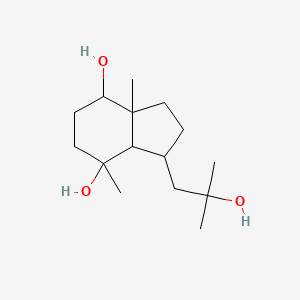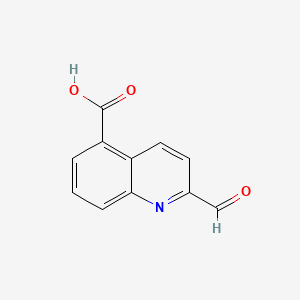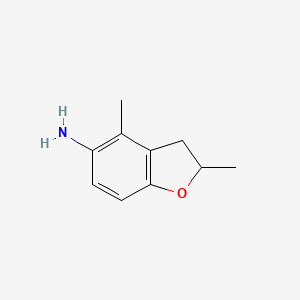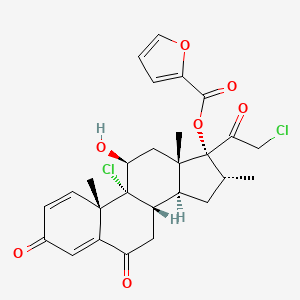
PLATELET DERIVED GROWTH FACTOR FRAGMENT 742-758
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platelet Derived Growth Factor Fragment 742-758 is a peptide fragment derived from the beta receptor of the platelet-derived growth factor. This fragment consists of the amino acid sequence Aspartic acid-Methionine-Serine-Lysine-Aspartic acid-Glutamic acid-Serine-Valine-Aspartic acid-Tyrosine-Valine-Proline-Methionine-Leucine-Aspartic acid-Methionine-Lysine . It plays a significant role in cellular processes such as proliferation, differentiation, and migration, making it a crucial component in various biological and medical research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Platelet Derived Growth Factor Fragment 742-758 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this peptide fragment can be scaled up using automated peptide synthesizers that follow the same SPPS principles. The process is optimized to ensure high yield and purity, making it suitable for large-scale applications in research and therapeutic development .
化学反应分析
Types of Reactions: Platelet Derived Growth Factor Fragment 742-758 can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Site-directed mutagenesis techniques can be employed to introduce specific amino acid substitutions.
Major Products Formed:
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
科学研究应用
Platelet Derived Growth Factor Fragment 742-758 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, purification, and characterization techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly in cell proliferation, differentiation, and migration.
Medicine: Explored for its potential therapeutic applications in wound healing, tissue regeneration, and cancer treatment.
Industry: Utilized in the development of peptide-based drugs and biomaterials for regenerative medicine.
作用机制
The mechanism of action of Platelet Derived Growth Factor Fragment 742-758 involves binding to the platelet-derived growth factor beta receptor. This binding activates the receptor’s intrinsic tyrosine kinase activity, leading to autophosphorylation and subsequent activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways regulate various cellular processes, including proliferation, survival, and migration .
相似化合物的比较
Platelet Derived Growth Factor A Chain: Another member of the platelet-derived growth factor family with similar biological functions.
Platelet Derived Growth Factor B Chain: Closely related to the beta receptor fragment, involved in similar signaling pathways.
Vascular Endothelial Growth Factor (VEGF): Shares structural and functional similarities with platelet-derived growth factors, particularly in angiogenesis.
Uniqueness: Platelet Derived Growth Factor Fragment 742-758 is unique due to its specific sequence and ability to selectively bind and activate the beta receptor. This specificity makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .
属性
CAS 编号 |
149635-67-6 |
|---|---|
分子式 |
C84H135N19O31S3 |
分子量 |
2003.286 |
InChI |
InChI=1S/C84H135N19O31S3/c1-41(2)33-53(74(123)97-56(37-64(113)114)76(125)91-50(25-31-136-8)71(120)93-52(84(133)134)16-11-13-28-86)94-72(121)51(26-32-137-9)92-81(130)60-17-14-29-103(60)83(132)67(43(5)6)102-78(127)54(34-44-18-20-45(106)21-19-44)95-77(126)57(38-65(115)116)98-82(131)66(42(3)4)101-80(129)59(40-105)100-70(119)48(22-23-61(107)108)90-75(124)55(36-63(111)112)96-69(118)47(15-10-12-27-85)89-79(128)58(39-104)99-73(122)49(24-30-135-7)88-68(117)46(87)35-62(109)110/h18-21,41-43,46-60,66-67,104-106H,10-17,22-40,85-87H2,1-9H3,(H,88,117)(H,89,128)(H,90,124)(H,91,125)(H,92,130)(H,93,120)(H,94,121)(H,95,126)(H,96,118)(H,97,123)(H,98,131)(H,99,122)(H,100,119)(H,101,129)(H,102,127)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,133,134)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |
InChI 键 |
XHRQSKHYYINTJP-SIXFDAQSSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)


![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Imp](/img/structure/B583267.png)


![{[(Z)-2-Methoxyvinyl]oxy}benzene](/img/structure/B583275.png)
![2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B583279.png)
![[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate](/img/structure/B583280.png)
